1-[(4-bromo-1-naphthyl)sulfonyl]azepane
Description
1-[(4-Bromo-1-naphthyl)sulfonyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a sulfonyl group linked to a 4-bromo-1-naphthyl moiety. Though direct pharmacological data for this compound is unavailable, structurally analogous naphthyl sulfonyl derivatives are noted for antibacterial and antitumor activities . Azepane rings, common in medicinal chemistry, offer conformational flexibility, which may influence binding affinity and pharmacokinetics.
Properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c17-15-9-10-16(14-8-4-3-7-13(14)15)21(19,20)18-11-5-1-2-6-12-18/h3-4,7-10H,1-2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKJTYXMBFDZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfonyl]azepane (CAS 17721-45-8)
- Structure : Features a methyl-substituted phenylsulfonyl group instead of bromonaphthyl.
- Molecular Formula: C₁₃H₁₉NO₂S (MW: 253.36 g/mol) vs. C₁₆H₁₆BrNO₂S (estimated MW: ~366.28 g/mol for the target compound).
- Synthesis : Synthesized via nucleophilic substitution using aryl sulfonyl chlorides and azepane under alkali metal hydride mediation . The absence of bromine and naphthyl substituents simplifies purification compared to the target compound.
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (CAS 486422-31-5)
- Structure : Contains a diazepane ring (two nitrogen atoms) with a 4-bromophenylsulfonyl group.
- Molecular Formula : C₁₂H₁₇BrN₂O₂S (MW: 333.24 g/mol).
- Properties: Predicted density (1.45 g/cm³), boiling point (417.2°C), and pKa (7.54) .
- Key Differences : The bromine is on a phenyl ring rather than a naphthyl system, reducing aromatic conjugation and steric hindrance.
7-Bromo-1-(4-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furan
1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
- Structure : Benzyl-substituted diazepane with bromo and fluoro groups.
- Synthesis : Likely involves alkylation of diazepane with a bromo-fluorobenzyl halide .
Data Tables
*Estimated values due to lack of direct data.
Research Findings and Pharmacological Implications
- Synthesis : Alkali metal hydrides (e.g., NaH) mediate nucleophilic substitution between azepane/diazepane and aryl sulfonyl chlorides . For the target compound, 4-bromo-1-naphthylsulfonyl chloride would react with azepane under similar conditions, though purification may require chromatography due to steric bulk.
- Bioactivity : Naphthyl sulfonyl compounds exhibit DNA intercalation and enzyme inhibition (e.g., topoisomerases) . The target compound’s bromine may enhance halogen bonding with biological targets, while the azepane ring improves solubility relative to rigid heterocycles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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